

In-Depth Technical Guide to Methfuroxam (CAS No. 28730-17-8)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam (CAS No. 28730-17-8) is a systemic fungicide belonging to the furancarboxamide class of chemicals. It is primarily utilized as a seed treatment to control a range of fungal pathogens, particularly from the phylum Basidiomycetes. Its targeted action makes it effective against diseases such as loose smut and those caused by Rhizoctonia solani. This technical guide provides a comprehensive overview of **Methfuroxam**, including its physicochemical properties, a plausible synthesis route, its proposed mechanism of action as a succinate dehydrogenase inhibitor, toxicological profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Methfuroxam is an organic compound with a defined chemical structure and specific physical properties that influence its application and environmental fate.



| Property | Value | |
|-------------------|-------------------------------------------------------------------------------------------------------|--|
| IUPAC Name | 2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |
| Synonyms | Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide | |
| CAS Number | 28730-17-8 | |
| Molecular Formula | C14H15NO2 | |
| Molecular Weight | 229.28 g/mol | |
| Appearance | Solid (form and color to be determined by analysis) | |
| Purity | Typically >98% for analytical standards | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | |

Synthesis

While a specific patented synthesis for **Methfuroxam** is not readily available in public literature, a plausible synthetic route can be proposed based on the general synthesis of N-aryl carboxamides. The key reaction would likely involve the amidation of a 2,4,5-trimethylfuran-3-carboxylic acid derivative with aniline.

A potential two-step synthesis is outlined below:

- Preparation of 2,4,5-trimethylfuran-3-carbonyl chloride: The synthesis would begin with 2,4,5-trimethylfuran-3-carboxylic acid. This starting material can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into the more reactive acyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.
- Amidation with Aniline: The resulting 2,4,5-trimethylfuran-3-carbonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction forms the amide



bond, yielding **Methfuroxam**. The final product would then be purified using standard techniques such as recrystallization or column chromatography.



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Plausible synthetic workflow for **Methfuroxam**.

Mechanism of Action

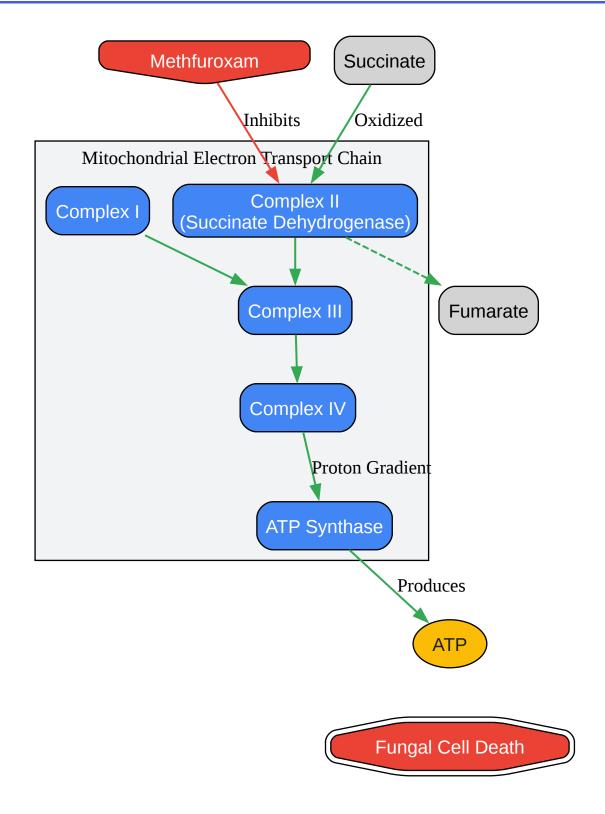
Methfuroxam, as a member of the carboxamide class of fungicides, is proposed to act as a Succinate Dehydrogenase Inhibitor (SDHI). This enzyme, also known as Complex II, is a critical component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle in fungi.

By binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme, **Methfuroxam** competitively inhibits the oxidation of succinate to fumarate. This blockage has two major consequences for the fungal cell:

- Disruption of the Electron Transport Chain: The inhibition of Complex II halts the flow of electrons to Complex III, which in turn disrupts the entire electron transport chain.
- Reduced ATP Synthesis: The primary function of the mETC is to generate a proton gradient
 across the inner mitochondrial membrane, which drives the synthesis of ATP through
 oxidative phosphorylation. By inhibiting the mETC, **Methfuroxam** severely depletes the
 cellular energy supply, which is vital for fungal growth and pathogenesis.

This dual impact on cellular respiration and energy production ultimately leads to the cessation of fungal growth and cell death.





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Proposed mechanism of action for Methfuroxam as an SDHI.

Biological Activity



Methfuroxam is characterized as a systemic fungicide with specific activity against pathogens within the phylum Basidiomycetes. Its primary applications are as a seed treatment to protect germinating seeds and seedlings from early-stage infections.

- Rhizoctonia solani: This soil-borne pathogen causes a variety of diseases in numerous crops, including damping-off, root rot, and sheath blight. Methfuroxam applied to seeds provides a protective zone around the developing root system, inhibiting the growth of R. solani mycelia.
- Loose Smut (Ustilago nuda and Ustilago tritici): These fungi infect the embryo of barley and wheat seeds.[1][2] The fungal mycelium remains dormant within the seed and grows systemically within the plant upon germination, eventually replacing the flowering head with a mass of spores.[1] As a systemic fungicide, **Methfuroxam** is absorbed by the seedling and translocated to the growing points, where it can inhibit the proliferation of the smut fungus, preventing the formation of smutted heads.[1][3]

Toxicology

The available toxicological data for **Methfuroxam** is limited. However, based on its classification, a general profile can be outlined. Further detailed studies would be required for a comprehensive risk assessment.

| Endpoint | Result | Classification |
|---------------------------|-------------------------------------------------------------------------------------|-----------------------------------------|
| Acute Oral Toxicity | Data not publicly available (Likely in the range of 300- 2000 mg/kg for rats) | GHS Category 4: Harmful if swallowed[4] |
| Acute Dermal Toxicity | Data not publicly available | Not Classified (Presumed) |
| Acute Inhalation Toxicity | Data not publicly available | Not Classified (Presumed) |
| Skin Irritation/Corrosion | Data not publicly available | Not Classified (Presumed) |
| Eye Irritation/Corrosion | Data not publicly available | Not Classified (Presumed) |

Personal Protective Equipment: When handling **Methfuroxam**, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[4]



Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Methfuroxam**.

In Vitro Efficacy against Rhizoctonia solani

This protocol details the poisoned food technique to determine the mycelial growth inhibition of R. solani.

Materials:

- Pure culture of Rhizoctonia solani
- Potato Dextrose Agar (PDA)
- Methfuroxam analytical standard
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator set to 27±2°C
- Sterile distilled water
- Appropriate solvent for Methfuroxam (e.g., acetone or DMSO)

Procedure:

- Preparation of Fungicide-Amended Media:
 - Prepare a stock solution of Methfuroxam in a suitable solvent.
 - Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
 - Add the required volume of the **Methfuroxam** stock solution to the molten PDA to achieve
 the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent
 concentration is consistent across all treatments and the control (solvent only).



 Mix thoroughly and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

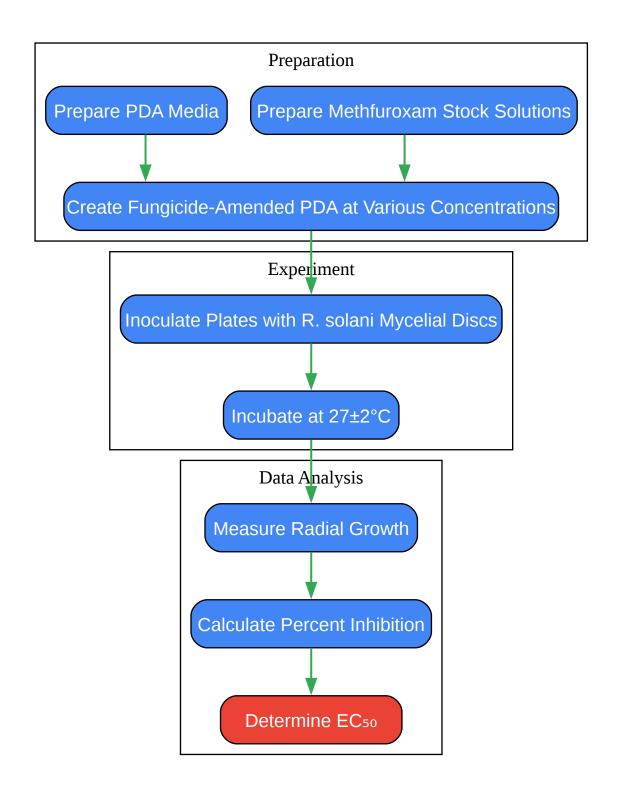
Inoculation:

- From the margin of an actively growing 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.
- Aseptically place one mycelial disc, mycelial side down, in the center of each PDA plate (both fungicide-amended and control plates).

Incubation:

- Incubate the plates at 27±2°C in an inverted position.
- Data Collection and Analysis:
 - Measure the radial mycelial growth (in mm) at regular intervals (e.g., 48, 72, and 96 hours)
 until the mycelium in the control plates reaches the edge of the dish.
 - Calculate the percent inhibition of mycelial growth using the following formula:
 - Percent Inhibition = [(C T) / C] * 100
 - Where: C = Average radial growth in the control plates; T = Average radial growth in the treated plates.
 - Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the percent inhibition against the logarithm of the fungicide concentration.





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Workflow for in vitro efficacy testing of **Methfuroxam**.

Evaluation of Loose Smut Control by Seed Treatment

Foundational & Exploratory



This protocol describes a greenhouse or field experiment to assess the efficacy of **Methfuroxam** seed treatment against loose smut.

Materials:

- Barley or wheat seed lot with a known level of loose smut infection (determined by embryo testing).
- Methfuroxam formulation for seed treatment.
- Seed treatment equipment (e.g., rotating drum or slurry treater).
- Pots with sterile soil mix (for greenhouse) or prepared field plots.
- Appropriate dye for treated seeds to ensure coverage.

Procedure:

- Seed Treatment:
 - Calculate the required amount of **Methfuroxam** formulation based on the seed weight and the desired application rate (g a.i./100 kg seed).
 - Apply the fungicide to the seed lot using appropriate equipment to ensure uniform coverage. A small amount of water may be used to create a slurry.
 - Include an untreated control group (no fungicide) and a negative control (certified smutfree seed).
 - Allow the treated seeds to air dry before planting.

Planting:

- Greenhouse: Plant a predetermined number of seeds (e.g., 10-20) per pot. Use a completely randomized design with at least four replications per treatment.
- Field: Sow the seeds in plots of a specified size (e.g., 1m x 5m) using a randomized complete block design with at least four replications.



- Crop Maintenance:
 - Grow the plants to maturity under standard agronomic practices for the specific crop.
- Data Collection and Analysis:
 - At the heading stage, count the total number of heads and the number of smutted heads in each pot or a designated area of each field plot.
 - Calculate the percentage of loose smut incidence for each replicate:
 - Percent Incidence = (Number of smutted heads / Total number of heads) * 100
 - Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of different treatments.

Analytical Methods

Methfuroxam can be used as an analytical reference standard for its determination in various matrices such as food commodities, grains, and water samples.[4] Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of pesticide residues in complex matrices like grains after an appropriate extraction and cleanup procedure, such as accelerated solvent extraction.[4]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of pesticide residues in samples like tea and water.[4]

Conclusion

Methfuroxam is a specialized systemic fungicide with a targeted mode of action against key Basidiomycete pathogens. Its application as a seed treatment is a critical tool for the early-season control of diseases like loose smut and those caused by Rhizoctonia solani. While its toxicological profile appears to be of low to moderate concern for acute oral exposure, further research is needed for a complete environmental and human health risk assessment. The



experimental protocols provided herein offer a standardized framework for the continued evaluation and understanding of this important agricultural compound.

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